B-Norcholesterol
Description
Historical Perspective on the Conceptualization and Early Synthesis Strategies of B-Nor Steroids
The concept of "norsteroids" was first introduced in the early 1930s by the American chemist Russell Marker, whose work on synthesizing hormones from plant sterols laid the groundwork for the development of oral contraceptives. The term "nor" signifies the removal of a carbon atom from the steroid backbone. researchgate.net
Early investigations into the synthesis of B-nor steroids gained momentum in the mid-20th century. A significant contribution came from Šorm and Dyková, who were among the first to report on the preparation of B-norcholesterol. researchgate.net Their work was later investigated and the structures unequivocally established by William G. Dauben and Gerhard J. Fonken in 1956. researchgate.netacs.org These early synthetic strategies often involved multi-step processes starting from readily available steroids like cholesterol. Key reactions included oxidative cleavage of the B-ring followed by intramolecular cyclization to form the contracted five-membered ring. thieme.de These pioneering efforts were crucial in making B-nor steroids accessible for further study and exploring how B-ring contraction influences the chemical and biological properties of steroids.
Structural Basis for this compound's Research Significance
The primary reason for the research interest in this compound lies in its unique three-dimensional structure. The contraction of the B-ring from a six-membered to a five-membered ring introduces significant changes in the geometry and conformational flexibility of the steroid nucleus compared to cholesterol. researchgate.net Studies have shown that despite the missing carbon atom, this compound maintains a relatively planar sterol nucleus. researchgate.net This altered topography affects how the molecule packs into lipid membranes and interacts with membrane proteins. researchgate.net Furthermore, the chemical reactivity of neighboring functional groups, particularly at positions C-5 and C-7, is altered, enabling a diverse range of chemical transformations not readily achievable with standard steroids. researchgate.netbenthamscience.com This unique structural landscape is the foundation for its exploration in medicinal chemistry and as a molecular probe.
Structure
2D Structure
3D Structure
Properties
CAS No. |
6544-70-3 |
|---|---|
Molecular Formula |
C26H44O |
Molecular Weight |
372.6 g/mol |
IUPAC Name |
(3R,3aR,5aS,5bR,8S,10aS,10bS)-3a,5b-dimethyl-3-[(2R)-6-methylheptan-2-yl]-1,2,3,4,5,5a,6,7,8,9,10a,10b-dodecahydrocyclopenta[a]fluoren-8-ol |
InChI |
InChI=1S/C26H44O/c1-17(2)7-6-8-18(3)22-9-10-23-21-16-19-15-20(27)11-13-25(19,4)24(21)12-14-26(22,23)5/h16-18,20-24,27H,6-15H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1 |
InChI Key |
WEZNLBQEKWESKA-XSLNCIIRSA-N |
SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C=C4C3(CCC(C4)O)C)C |
Isomeric SMILES |
C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C4[C@@]3(CC[C@@H](C4)O)C)C |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C=C4C3(CCC(C4)O)C)C |
Other CAS No. |
6544-70-3 |
Origin of Product |
United States |
Synthesis and Physicochemical Properties
Synthesis of this compound from Cholesterol
The synthesis of this compound from cholesterol is a multi-step process that involves the oxidative cleavage of the B-ring followed by an intramolecular condensation to form the five-membered ring. While various modifications exist, a general and historically significant pathway involves the following key transformations:
Protection of the 3β-hydroxyl group: The hydroxyl group at the C-3 position of cholesterol is typically protected, often as an acetate (B1210297) ester, to prevent its participation in subsequent reactions.
Oxidative cleavage of the B-ring: The double bond in the B-ring of the protected cholesterol is subjected to ozonolysis or oxidation with reagents like chromium trioxide. This step cleaves the C5-C6 bond, leading to the formation of a dicarboxylic acid intermediate.
Dieckmann Condensation: The resulting dicarboxylic acid ester undergoes an intramolecular Dieckmann condensation. This reaction, typically carried out in the presence of a base, forms a β-keto ester, effectively creating the new five-membered B-ring.
Decarboxylation and Deprotection: The keto-ester is then decarboxylated to yield the B-nor steroid skeleton. Finally, the protecting group on the 3β-hydroxyl is removed to afford this compound.
This synthetic sequence, with variations, has been a cornerstone for accessing B-nor steroids for further investigation. mindat.org
Physicochemical Properties
The physical and chemical properties of this compound are crucial for its handling, formulation, and interpretation of its biological activity.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₂₆H₄₄O |
| Molecular Weight | 372.6 g/mol nih.gov |
| Appearance | White crystalline solid |
| Melting Point | Data not consistently available in searched sources |
| Solubility | Soluble in organic solvents like chloroform (B151607) and dichloromethane |
| XLogP3 | 8.1 nih.gov |
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Data |
|---|---|
| ¹H NMR | The proton NMR spectrum shows characteristic signals for the steroidal protons. The chemical shifts and coupling constants of protons adjacent to the five-membered B-ring are distinct from those in cholesterol. Specific assignments require detailed 2D NMR analysis. |
| ¹³C NMR | The carbon NMR spectrum provides evidence for the 26 carbon atoms in the structure. The chemical shifts of the carbon atoms within the contracted B-ring and the adjacent carbons are significantly different from those in cholesterol, reflecting the altered ring strain and geometry. nih.gov |
| Infrared (IR) Spectroscopy | The IR spectrum displays a characteristic broad absorption band for the O-H stretching of the hydroxyl group (around 3400 cm⁻¹). It also shows C-H stretching vibrations (around 2850-3000 cm⁻¹) and C-O stretching vibrations. utdallas.edu |
| Mass Spectrometry (MS) | The mass spectrum confirms the molecular weight of this compound. The fragmentation pattern can provide further structural information, showing characteristic losses of the side chain and water molecule. The molecular ion peak [M]⁺ is observed at m/z 372. nih.gov |
Investigative Studies on B Norcholesterol S Biological Interactions and Mechanisms at the Cellular and Molecular Level
Modulation of Cellular Processes by B-Norcholesterol Derivatives
This compound and its synthesized derivatives have been the subject of numerous in vitro studies to determine their biological activity in various cellular models. These investigations have primarily centered on their antiproliferative effects and the underlying mechanisms.
In Vitro Studies of Antiproliferative Activity in Cellular Models
The inhibitory activity of this compound derivatives against the proliferation of cancer cell lines has been a key area of research. nih.govnih.govbenthamscience.comresearchgate.net Modifications to the B-ring of the cholesterol structure have yielded compounds with notable cytotoxic effects against various cancer cells. nih.govnih.gov
For instance, a series of this compound-6-amide derivatives were synthesized and evaluated for their antiproliferative activity. nih.gov The results indicated that these compounds exhibited significant cytotoxicity against Sk-Ov-3 (ovarian cancer) cells. nih.gov Notably, steroidal amide derivatives formed from 6-amino-B-norcholesterol demonstrated stronger cytotoxicity than those derived from 6-carboxyl-B-norcholesterol. nih.gov The introduction of chloroalkyl acyl groups at the 6-position of 6-amino-B-norcholesterol was found to greatly enhance the cytotoxic effects. nih.gov
Another study focused on novel B-norcholesterols with different substituted groups and their activity against cervical carcinoma (HeLa), liver cancer (Bel 7404), and gastric cancer (SGC 7901) cells. nih.gov This research revealed that the presence of a 6-alkylthiosemicarbazone or 6-cyano group enhanced the antiproliferative activity of these compounds. nih.gov
Furthermore, this compound selenocyanate (B1200272) derivatives have shown good inhibitory activity against tumor cell proliferation, with some compounds exhibiting inhibitory activity similar to the positive control, 2-methoxyestradiol. researchgate.net
| Compound/Derivative | Cell Line(s) | Key Findings | IC50 Value(s) | Reference(s) |
| This compound-6-amide derivatives | Sk-Ov-3, HeLa | Chloroalkyl structure enhanced cytotoxicity. | Compound 20 on HeLa: 3.9 μM | nih.gov |
| B-norcholesterols with 6-alkylthiosemicarbazone or 6-cyano group | HeLa, Bel 7404, SGC 7901 | Enhanced antiproliferative activity. | Not specified | nih.gov |
| This compound selenocyanate derivatives | Sk-Ov-3, HT-29, HeLa, Bel 7404, SGC 7901 | Good inhibitory activity, similar to 2-methoxyestradiol. | Compound 9d on Sk-Ov-3: 3.4 µM | researchgate.net |
| B-norcholesteryl benzimidazole (B57391) compounds | HeLa | Marked anti-tumor proliferative effects. | Not specified | nih.gov |
| Biotin-substituted B-nor-cholesteryl benzimidazole compounds | HeLa, SKOV3, T-47D, MCF-7 | Distinct antiproliferative activities. | Not specified | nih.gov |
A significant mechanism through which this compound derivatives exert their antiproliferative effects is the induction of apoptosis, or programmed cell death. nih.govnih.govnih.gov
Flow cytometry analysis of cancer cells treated with this compound derivatives containing a 6-alkylthiosemicarbazone or 6-cyano group confirmed their ability to effectively induce cancer cell apoptosis. nih.gov Similarly, certain B-norcholesteryl benzimidazole compounds were found to induce apoptosis in HeLa cells. nih.gov This process was associated with depolarization of the mitochondrial membrane potential in a dose-dependent manner. nih.gov
Further investigations into biotin-substituted B-nor-cholesteryl benzimidazole compounds revealed that they could induce apoptosis in SKOV3 cells. nih.gov Western blotting analysis suggested that this apoptosis occurs via the mitochondria-dependent pathway. nih.gov This intrinsic pathway of apoptosis is initiated by cellular stress and involves the release of proteins from the mitochondria. wikipedia.org
In addition to inducing apoptosis, some this compound derivatives have been shown to affect the cell cycle, the series of events that take place in a cell leading to its division and duplication. nih.govnih.gov
Studies on B-norcholesteryl benzimidazole compounds demonstrated their ability to cause cell cycle arrest in HeLa cells. nih.gov Specifically, different compounds induced apoptosis at different phases of the cell cycle: one in the S phase, another in the G0/G1 phase, and a third in the G2/M phase. nih.gov
Another study on a biotin-substituted B-nor-cholesteryl benzimidazole compound, compound 6d, showed that it could block the growth of SKOV3 cells in the S-phase of the cell cycle. nih.gov The cell cycle is a fundamental process for cell growth and proliferation, and its regulation is crucial. nih.gov
Influence on Intracellular Metabolism in Research Cell Lines
The influence of this compound derivatives on intracellular metabolism is an emerging area of investigation. While direct studies on this compound's impact on metabolic pathways like glycolysis or oxidative phosphorylation in cancer cell lines are not extensively detailed in the provided search results, the connection between cholesterol metabolism and cell proliferation is well-established. nih.govnih.govhpst.cz For instance, cholesterol biosynthesis is known to be linked to cell cycle progression, with an increase in cholesterol content during the S phase. nih.gov Inhibiting cholesterol biosynthesis can lead to cell cycle arrest. nih.gov
Cellular Selectivity and Specificity Studies
A crucial aspect of developing potential therapeutic agents is their selectivity towards cancer cells over normal, healthy cells. nih.govnih.govbenthamscience.com
Research on this compound-6-amide compounds has shown that they display distinct cytotoxicity against Sk-Ov-3 cancer cells while causing no obvious damage to HEK-293T cells, a normal human embryonic kidney cell line. nih.gov This suggests a degree of selectivity for cancer cells. nih.gov
Similarly, this compound selenocyanate derivatives exhibited a strong selective inhibitory effect against the Sk-Ov-3 cell line. researchgate.net Furthermore, biotin-substituted B-nor-cholesteryl benzimidazole compounds were evaluated against a panel of human cancer cell lines (HeLa, SKOV3, T-47D, MCF-7) and a normal renal epithelial cell line (HEK293T), showing distinct antiproliferative activities against the cancer cells. nih.gov
Molecular Mechanisms of this compound Action
The molecular mechanisms underlying the biological effects of this compound derivatives are multifaceted and appear to involve the modulation of key signaling pathways.
Studies have implicated the p53 and p21 proteins in the apoptotic mechanism induced by B-norcholesteryl benzimidazole compounds in HeLa cells. nih.gov The p53 protein is a well-known tumor suppressor that plays a critical role in inducing cell cycle arrest and apoptosis in response to cellular stress. kegg.jp
The induction of apoptosis through the depolarization of the mitochondrial membrane potential points to the involvement of the intrinsic apoptotic pathway. nih.govnih.gov This pathway is a central mechanism for eliminating damaged or unwanted cells. wikipedia.org
Interaction with Subcellular Components and Organelles (e.g., Mitochondria)
The interaction of this compound derivatives with subcellular organelles, particularly mitochondria, has been a subject of investigation in the context of inducing apoptosis or programmed cell death. Studies on B-norcholesteryl benzimidazole compounds have shown that they can trigger apoptosis in human ovarian cancer cells (SKOV3) and cervical cancer cells (HeLa) through the activation of the mitochondrial signaling pathway. researchgate.net A key indicator of this interaction is the observed decrease in the mitochondrial membrane potential (Δψm) in cells treated with these this compound analogs. researchgate.net The disruption of the mitochondrial membrane potential is a critical event in the intrinsic pathway of apoptosis.
Furthermore, research on a zebrafish model of Leigh syndrome, French-Canadian type (LSFC), a mitochondrial disease, has highlighted the importance of lipid metabolism in mitochondrial function. elifesciences.org While not directly focused on this compound, these studies underscore the critical role of proper lipid composition and transport for mitochondrial health, providing a basis for understanding how sterol analogs could impact mitochondrial processes. elifesciences.orgnih.gov The accumulation of cholesterol in mitochondrial membranes, for instance, is associated with mitochondrial dysfunction. nih.gov Although direct studies on this compound accumulation in mitochondria are limited, the apoptotic effects of its derivatives suggest a significant interaction with this organelle. researchgate.netscispace.com
Exploration of Potential Receptor or Enzyme Binding
The biological activity of this compound and its analogs is closely linked to their ability to bind to specific receptors and enzymes. A prominent example is the binding of radioiodine-labeled 6-beta-iodomethyl-19-norcholesterol to low-density lipoprotein (LDL) receptors. cancer.gov This interaction is particularly significant in steroidogenic tissues like the adrenal cortex, ovaries, and testes. cancer.gov Following binding to LDL receptors, the this compound analog is internalized by the cell. cancer.gov This process allows for the scintigraphic imaging of tissues that produce steroid hormones, aiding in the functional assessment of the adrenal cortex. cancer.gov
The uptake of this compound analogs is crucial for their function and is influenced by factors that affect the LDL receptor pathway. nih.govebi.ac.ukebi.ac.ukwikipedia.org The LDL receptor itself is a complex, multi-domain protein that mediates the endocytosis of cholesterol-rich lipoproteins. ebi.ac.ukwikipedia.org
Beyond receptor binding, this compound analogs are also implicated in interactions with steroidogenic enzymes. The accumulation of norcholesterol in the adrenal cortex is the basis for its use in scintigraphy to evaluate adrenal tumors and the functional status of cortical tissue. oup.comrichtlijnendatabase.nl This suggests an interaction with the enzymatic machinery responsible for steroid synthesis. Steroidogenic enzymes, which belong to the cytochrome P450 (CYP) and hydroxysteroid dehydrogenase (HSD) families, are responsible for converting cholesterol into various steroid hormones. scielo.brfrontiersin.orgwikipedia.org Research has shown that certain compounds can inhibit key steroidogenic enzymes such as 11β-hydroxylase (CYP11B1) and aldosterone (B195564) synthase (CYP11B2). oup.com This inhibitory action highlights the potential for this compound and its derivatives to modulate steroid hormone production by directly interacting with these enzymes. oup.com
Effects on Signal Transduction Pathways in Cellular Research Models
While direct studies on the effects of this compound on specific signal transduction pathways are not extensively detailed in the available literature, the broader role of cholesterol and its metabolism provides a framework for potential mechanisms. Cholesterol metabolism has been shown to influence key signaling cascades such as the MAPK/ERK and PI3K/Akt pathways. nih.govfrontiersin.orgnih.govqiagen.comarchivesofmedicalscience.comnih.govmdpi.com These pathways are central to regulating cell growth, proliferation, survival, and differentiation. qiagen.comarchivesofmedicalscience.com
For instance, alterations in intracellular cholesterol levels can impact the adaptive resistance of tumors to MAPK pathway inhibitors. nih.govnih.gov This suggests that cholesterol can act as a signaling hub that modulates the activity of receptor tyrosine kinases (RTKs) and other downstream effectors. nih.gov
Protein Kinase C (PKC) is another critical signaling molecule whose activity is linked to cholesterol homeostasis. uniprot.orgnih.govnih.govmdpi.comembopress.org PKC isoforms are involved in a multitude of cellular processes, including the regulation of the B-cell receptor (BCR) signalosome. uniprot.orgmdpi.com Given that this compound affects membrane properties, it is plausible that it could indirectly influence PKC activity and other signaling pathways that are sensitive to the lipid environment of the cell membrane. One study has noted that this compound can enhance certain signaling pathways, though the specific details of this enhancement were not provided. selleckchem.com
The PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation, is also influenced by cholesterol levels and can be modulated by cholesterol-lowering drugs. frontiersin.org This pathway is also involved in the regulation of the scavenger receptor class B, type I (SR-BI), which mediates the uptake of cholesterol from high-density lipoproteins (HDL). ahajournals.org Therefore, by influencing cholesterol dynamics, this compound could potentially exert effects on the PI3K/Akt pathway.
Table 1: Investigated Biological Interactions of this compound and its Analogs
| Interaction Category | Specific Finding | Investigated Compound | Cellular Context | Reference |
| Subcellular Interaction | Induces apoptosis via the mitochondrial signaling pathway; decreases mitochondrial membrane potential. | B-norcholesteryl benzimidazole compounds | Human ovarian (SKOV3) and cervical (HeLa) cancer cells | researchgate.net |
| Receptor Binding | Binds to low-density lipoprotein (LDL) receptors, leading to internalization. | Iodine 131-6-beta-iodomethyl-19-norcholesterol | Adrenal cortex, ovaries, testes | cancer.gov |
| Enzyme Interaction | Used in scintigraphy to evaluate adrenal tumors, suggesting interaction with steroidogenic enzymes. | Norcholesterol | Adrenal cortical tissue | oup.comrichtlijnendatabase.nl |
| Enzyme Interaction | Potentially inhibits steroidogenic enzymes like 11β-hydroxylase (CYP11B1) and aldosterone synthase (CYP11B2). | Norcholesterol analogs | Adrenocortical cells | oup.com |
| Signal Transduction | General cholesterol metabolism is linked to the regulation of MAPK and PI3K/Akt pathways. | Cholesterol (as a model for sterols) | Various cell types, including cancer cells | nih.govfrontiersin.org |
Membrane Biophysics and this compound
Impact of this compound on Membrane Permeability and Fluidity in Model Systems
This compound has a significant impact on the permeability and fluidity of lipid membranes, a property that has been extensively studied in model systems like liposomes. Research has demonstrated that among various sterols, 3β-hydroxysterols, including this compound, are highly effective at reducing the permeability of liposomes to small molecules such as glucose, glycerol, and rubidium ions (Rb+). This effect is comparable to that of cholesterol itself. The ability of this compound to decrease membrane permeability is attributed to its structural features which allow it to interact favorably with phospholipids (B1166683) in the bilayer. researchgate.netresearchgate.net
This compound's Role in Lipid Bilayer Organization and Stability
This compound plays a crucial role in the organization and stability of lipid bilayers, primarily through its condensing effect on phospholipids. researchgate.net When incorporated into a lipid membrane, this compound induces a more ordered and tightly packed arrangement of the phospholipid acyl chains. acs.orgscifiniti.com This leads to an increase in the thickness of the hydrophobic core of the membrane and a decrease in the area per lipid molecule. imrpress.com
The stability of the lipid bilayer is enhanced by the presence of sterols like this compound due to favorable van der Waals interactions between the rigid sterol ring system and the flexible acyl chains of the phospholipids. nih.gov These interactions help to reduce the motional freedom of the acyl chains, resulting in a more stable and less deformable membrane structure. The formation of specialized membrane microdomains, often referred to as lipid rafts, is thought to be driven by the preferential interaction of cholesterol and certain sphingolipids. researchgate.netscnu.edu.cn These domains are characterized by a high degree of order and stability. While direct studies on this compound's role in raft formation are limited, its structural similarity to cholesterol and its strong ordering effect on phospholipids suggest it could participate in or influence the organization of such domains. researchgate.netmpi-cbg.de
Interactions with Specific Membrane Lipids and Proteins
The effects of this compound on membrane properties are a direct result of its specific interactions with other membrane components, particularly phospholipids and sphingolipids. libretexts.orgmdpi.com The interaction between this compound and phospholipids, such as lecithin (B1663433) (phosphatidylcholine), has been shown to be very similar to the interaction between cholesterol and lecithin. This interaction is characterized by a condensing effect, where the presence of the sterol reduces the mean area per phospholipid molecule in a monolayer. researchgate.net
The structural features of the sterol are critical for this interaction. A planar sterol nucleus, a 3β-hydroxyl group, and an intact side chain are all important for the effective condensation of phospholipid monolayers. This compound possesses these key features, explaining its strong interaction with phospholipids. researchgate.net
The interaction of sterols with sphingolipids, such as sphingomyelin, is particularly noteworthy as it is believed to be a driving force behind the formation of lipid rafts. researchgate.netresearchgate.netscnu.edu.cn Cholesterol forms highly stable complexes with sphingomyelin, and it is likely that this compound engages in similar favorable interactions. These specific lipid-lipid interactions lead to the lateral segregation of lipids within the membrane, creating domains with distinct compositions and physical properties. scnu.edu.cnmemtein.com
While there is extensive research on how cholesterol interacts with membrane proteins, specific studies detailing the direct interaction of this compound with membrane proteins are less common. However, by altering the physical properties of the lipid bilayer, such as its thickness, fluidity, and lateral organization, this compound can indirectly influence the conformation and function of integral and peripheral membrane proteins. nih.govmemtein.comnih.gov
Table 2: Effects of this compound on Membrane Biophysical Properties
| Property | Effect of this compound | Mechanism | Model System | Reference |
| Membrane Permeability | Decreased permeability to small solutes (glucose, glycerol, Rb+) | Increased packing and ordering of lipid acyl chains, reducing free volume. | Liposomes | researchgate.netresearchgate.net |
| Membrane Fluidity | Decreased fluidity (increased order) | Induces a more ordered state (liquid-ordered phase) in the lipid bilayer. | Model membranes | imrpress.comnih.govacs.orgmpi-cbg.de |
| Lipid Bilayer Organization | Promotes a more condensed and ordered lipid packing | Favorable van der Waals interactions with phospholipid acyl chains. | Langmuir monolayers, lipid bilayers | acs.orgresearchgate.netscifiniti.com |
| Lipid Bilayer Stability | Increased stability and reduced deformability | Reduces motional freedom of acyl chains, strengthening the bilayer structure. | Model membranes | nih.gov |
| Interaction with Phospholipids | Strong condensing effect, similar to cholesterol | Planar nucleus, 3β-hydroxyl group, and side chain facilitate interaction. | Lecithin monolayers | researchgate.net |
| Interaction with Sphingolipids | Likely forms stable complexes, similar to cholesterol | Structural similarity to cholesterol suggests preferential interaction. | Sphingomyelin-containing model membranes | researchgate.netresearchgate.net |
Rational Design Principles for this compound Derivatives Based on SAR
The wealth of SAR data has paved the way for the rational design of novel this compound derivatives with improved therapeutic properties. nih.gov The overarching goal is to leverage the understanding of how specific structural features correlate with biological activity to create more potent and selective drug candidates.
Key design principles include:
Targeted Modifications: Focusing synthetic efforts on positions known to be critical for activity, such as the C-6 position and the side chain.
Pharmacophore Modeling: Developing computational models that define the essential structural features required for a desired biological effect. nih.gov This allows for the virtual screening of potential derivatives before undertaking laborious and costly synthesis.
Bioisosteric Replacement: Substituting certain functional groups with others that have similar physical or chemical properties to fine-tune the molecule's activity, selectivity, and pharmacokinetic profile.
By applying these principles, researchers can more efficiently explore the chemical space around the this compound scaffold to identify promising new therapeutic agents.
Comparative Analysis of this compound SAR with other Steroid Classes
The structure-activity relationships of this compound analogues exhibit both similarities and distinct differences when compared to other classes of steroids, such as natural corticosteroids and other modified steroids.
| Feature | B-Norcholesterols | Natural Corticosteroids | Other Modified Steroids (e.g., A-norsteroids) |
| B-Ring Structure | Five-membered ring, altering the overall conformation. mdpi.com | Six-membered ring, forming the standard steroid nucleus. ijdvl.com | Modifications in other rings (e.g., five-membered A-ring in A-norsteroids) lead to different conformational changes. mdpi.comnih.gov |
| Key Positions for Activity Modulation | C-6 is a critical site for introducing activity-enhancing substituents. researchgate.netnih.gov | The presence and orientation of hydroxyl and ketone groups on the A, C, and D rings are crucial for activity. ijdvl.comracgp.org.au | The site of ring contraction or modification dictates the key positions for derivatization. |
| Side Chain Importance | A cholesterol-type side chain is often essential for cytotoxicity. researchgate.net | The nature of the C-17 side chain determines the specific type of corticosteroid activity (e.g., glucocorticoid vs. mineralocorticoid). diva-portal.org | Side chain modifications also play a significant role in determining the biological profile. |
| Biological Activity Profile | Primarily investigated for antiproliferative and cytotoxic effects against cancer cells. researchgate.netnih.gov | Exhibit a wide range of physiological effects, including anti-inflammatory, immunosuppressive, and metabolic functions. ijdvl.com | Biological activities are diverse and depend on the specific structural modifications. mdpi.comnih.gov |
This comparative analysis highlights the unique position of B-norcholesterols as a promising scaffold for the development of anticancer agents, with a distinct SAR profile that sets them apart from other steroid classes.
Research Applications of B Norcholesterol
Medicinal Chemistry
A primary focus of this compound research is in medicinal chemistry, particularly in the development of anticancer agents. Numerous studies have shown that derivatives of this compound exhibit significant antiproliferative activity against various cancer cell lines. nih.govresearchgate.net For example, certain this compound-6-amide compounds have displayed cytotoxicity against ovarian cancer cells while showing less damage to normal cells. nih.gov The introduction of chloroalkyl acyl groups into the 6-position of 6-amino-B-norcholesterol has been shown to greatly enhance cytotoxicity. nih.gov Furthermore, this compound selenocyanate (B1200272) derivatives have demonstrated good inhibitory activity against tumor cell proliferation, with some compounds showing activity comparable to the positive control 2-methoxyestradiol. researchgate.net The mechanism of action for some of these derivatives is believed to involve interaction with DNA. nih.gov
This compound as a Precursor for Other Steroids
This compound and its derivatives can serve as valuable precursors for the synthesis of other modified steroids. For example, B-nor-dehydroepiandrosterone (B-nor-DHEA) and B-nor-androstenedione (B-nor-AD) have been synthesized and studied. mdpi.com The hormonal activity of these B-nor analogs is often significantly lower than their natural counterparts, leading to their investigation as potential antiandrogens. mdpi.com The biotransformation of B-nor steroids using microorganisms like Fusarium culmorum has been explored to introduce hydroxyl groups at specific positions, such as 15α-hydroxylation, creating novel steroid metabolites with potential biological activities. mdpi.comnih.gov
Other Research Applications
Beyond medicinal chemistry, this compound has found applications in other areas of research:
Biological Probes: Fluorescently labeled derivatives of this compound can be synthesized to be used as probes to study cholesterol transport and distribution within cells and membranes.
Membrane Biophysics: Due to its altered structure, this compound is used in model membrane systems, such as liposomes, to investigate the structural requirements of sterols for their interaction with phospholipids (B1166683) and their effect on membrane permeability. researchgate.net
Radiolabeled Analogues for Imaging: A radioiodinated derivative, ¹³¹I-6β-iodomethyl-19-norcholesterol (NP-59), is used as a clinical adrenal imaging agent. nih.govnih.govsnmjournals.org It allows for the functional assessment of the adrenal cortex using single-photon emission computed tomography (SPECT). nih.govnih.govsnmjournals.org
Synthetic Methodologies and Chemical Derivatization of this compound
This compound is a synthetic steroid characterized by a five-membered B-ring, a structural modification of the natural six-membered ring found in cholesterol. This alteration imparts unique stereochemical and conformational properties to the molecule, making it a subject of significant interest in medicinal chemistry and organic synthesis. The construction of this modified steroidal skeleton and its subsequent functionalization require specialized synthetic strategies.
B Norcholesterol As a Research Tool and Molecular Probe
Role in Drug Discovery Research as a Scaffold for Preclinical Lead Compounds
The structural modification of steroids is a common and effective strategy in medicinal chemistry to alter their biological activity. nih.gov The B-norsteroid scaffold, characterized by a five-membered B-ring, represents a significant structural alteration from the standard six-membered ring of natural steroids. mdpi.commdpi.com This modification can profoundly impact the molecule's pharmacological properties, making B-norsteroids like B-Norcholesterol valuable starting points for the development of new therapeutic agents. mdpi.comnih.gov Researchers have leveraged the this compound framework to synthesize a variety of derivatives, investigating their potential in areas such as anticancer therapy. mdpi.comresearchgate.net The unique architecture of B-norsteroids can lead to novel interactions with biological targets, offering opportunities for creating lead compounds for diseases where existing treatments are insufficient. nih.govresearchgate.net
Detailed Research Findings
Research into this compound derivatives has yielded several promising compounds with significant antiproliferative activity against various cancer cell lines. These studies typically use cholesterol as the starting material and introduce different functional groups to the this compound core to enhance cytotoxicity and selectivity.
This compound Selenocyanate (B1200272) Derivatives
The introduction of selenium-containing functional groups into the this compound structure has been shown to produce potent antitumor activity. nih.gov A study focused on synthesizing a series of this compound selenocyanate derivatives found that while the parent cholesterol-3-selenocyanoates had no obvious inhibitory effects, the B-nor counterparts showed good inhibitory activity against tumor cell proliferation. nih.gov Several of these compounds demonstrated cytotoxicity comparable to the positive control, 2-methoxyestradiol, and superior to Abiraterone against the tested tumor cells. nih.gov
Notably, these derivatives displayed strong selective inhibition against the Sk-Ov-3 (human ovarian adenocarcinoma) cell line. nih.gov With the exception of one compound (9g), all the this compound selenocyanate derivatives had an IC₅₀ value below 10 µM against Sk-Ov-3 cells, with compound 9d being the most potent at 3.4 µM. nih.gov Further investigation revealed that compound 9c could induce dose-dependent apoptosis in Sk-Ov-3 cells. nih.gov Additionally, in vivo experiments using a zebrafish xenograft tumor model showed that compound 9f significantly inhibited the growth of human cervical cancer (HeLa) xenografts. nih.gov
Interactive Data Table: Antiproliferative Activity of this compound Selenocyanate Derivatives
| Compound | Target Cell Line | IC₅₀ (µM) | Notes |
| 9b | Various tumor cells | - | Activity similar to 2-methoxyestradiol. nih.gov |
| 9c | Sk-Ov-3 | < 10 | Activity similar to 2-methoxyestradiol; induces apoptosis. nih.gov |
| 9d | Sk-Ov-3 | 3.4 | Most potent against this cell line. nih.gov |
| 9f | Various tumor cells | < 10 | Activity similar to 2-methoxyestradiol; inhibited HeLa tumor growth in vivo. nih.gov |
| 12 | Various tumor cells | - | Activity similar to 2-methoxyestradiol. nih.gov |
This compound-6-Amide Derivatives
Another fruitful area of research has been the synthesis of this compound-6-amide derivatives. nih.gov In one study, two types of amide derivatives were created: one by reacting 6-carboxyl-B-norcholesterol with various alkyl amines, and another by reacting 6-amino-B-norcholesterol with different acyl chlorides. nih.govresearchgate.net The resulting compounds showed distinct cytotoxicity against Sk-Ov-3 cells while causing no significant damage to normal HEK-293T cells, indicating a degree of selectivity. nih.govresearchgate.net
The research found that steroidal amide derivatives formed from 6-amino-B-norcholesterol had stronger cytotoxicity than those derived from 6-carboxyl-B-norcholesterol. nih.govresearchgate.net Specifically, the introduction of chloroalkyl acyl groups at the 6-position of 6-amino-B-norcholesterol greatly enhanced the cytotoxic activity against all tested tumor cells. nih.govselleckchem.com Compounds 19 , 20 , and 21 showed cytotoxicity comparable to the positive control, 2-methoxyestradiol. nih.gov Compound 20 was particularly effective against HeLa cells, with an IC₅₀ value of 3.9 μM. nih.govresearchgate.netselleckchem.com
Interactive Data Table: Antiproliferative Activity of this compound-6-Amide Derivatives
| Compound | Parent Scaffold | Key Structural Feature | Target Cell Line | IC₅₀ (µM) |
| 19 | 6-amino-B-norcholesterol | Chloroalkyl acyl group | Various tumor cells | - |
| 20 | 6-amino-B-norcholesterol | Chloroalkyl acyl group | HeLa | 3.9 |
| 21 | 6-amino-B-norcholesterol | Chloroalkyl acyl group | Various tumor cells | - |
Other this compound Derivatives
Further modifications of the this compound scaffold have also yielded compounds with notable biological activity. For instance, the introduction of a 6-alkylthiosemicarbazone or a 6-cyano group was found to enhance the antiproliferative activity of this compound derivatives against cervical (HeLa), liver (Bel 7404), and gastric (SGC 7901) cancer cells. researchgate.net Flow cytometry assays confirmed that compounds 6 and 9 from this series were able to effectively induce cancer cell apoptosis. researchgate.net
Computational and Theoretical Studies of B Norcholesterol
Molecular Modeling and Docking Simulations of B-Norcholesterol with Biological Targets
There is currently no specific information available in the search results detailing molecular modeling and docking simulations of this compound with particular biological targets. Such studies would theoretically involve creating three-dimensional models of this compound and simulating their interaction with the binding sites of proteins implicated in diseases like cancer to predict binding affinity and mode of interaction.
Ligand-Protein Interaction Analysis
Specific ligand-protein interaction analyses for this compound are not described in the available literature. This type of analysis would typically follow molecular docking to detail the specific non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that stabilize the complex between this compound and its target protein.
Conformational Analysis and Dynamics
Detailed conformational analysis and molecular dynamics studies specifically for this compound are not present in the search results. These computational methods would be used to explore the flexibility of the this compound molecule and how its shape might change over time, which can be crucial for its interaction with biological targets.
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
While the synthesis and antiproliferative activities of various this compound derivatives have been reported, benthamscience.comnih.govnih.govnih.govbenthamdirect.com formal QSAR modeling studies on these compounds are not found in the search results. QSAR models are mathematical relationships that correlate the chemical structure of a series of compounds with their biological activity.
Prediction of Biological Activities
Without established QSAR models for this compound derivatives, the prediction of biological activities for new, unsynthesized analogs through this computational method is not possible based on the available information. Experimental studies have shown that certain structural modifications, such as the introduction of chloroalkyl acyl groups, can enhance the cytotoxicity of this compound amides against cancer cell lines. nih.gov
Identification of Key Pharmacophoric Features
The identification of key pharmacophoric features for this compound derivatives, which are the essential three-dimensional arrangement of chemical features necessary for biological activity, has not been detailed in the available literature. This would typically be derived from a set of active and inactive compounds through computational analysis.
Advanced Computational Methods (e.g., Molecular Dynamics, Quantum Chemistry) Applied to this compound
There are no specific reports of advanced computational methods like molecular dynamics or quantum chemistry being applied to study this compound in the provided search results. Molecular dynamics simulations could provide a deeper understanding of the dynamic behavior of this compound in a biological environment, while quantum chemistry calculations could elucidate its electronic properties and reactivity.
Enzymatic and Microbial Transformations of B nor Steroids in Research
Biotransformation of B-Nor Steroids by Microorganisms
The use of microorganisms to modify the chemical structures of steroids is a well-established and effective tool for producing high-value pharmaceutical compounds. nih.govresearchgate.net Integrating biotransformation into synthetic pathways can significantly reduce the number of reaction steps and improve process efficiency. nih.govresearchgate.net While bacteria often degrade steroids as a source of carbon and energy, filamentous fungi typically detoxify these compounds by introducing hydroxyl groups, making them particularly useful for generating novel hydroxylated derivatives. researchgate.netnih.gov
To date, research on the biotransformation of B-nor steroids has primarily involved fungi. This is the first documented instance of the Fusarium culmorum strain being used for the biotransformation of B-nor steroids. mdpi.com
A key focus of microbial biotransformation research is the regio- and stereospecific hydroxylation of the steroid nucleus, as the position of the introduced hydroxyl group critically influences the biological activity of the resulting molecule. nih.govnih.gov
Studies utilizing the filamentous fungus Fusarium culmorum AM 282 have demonstrated its capability for highly selective hydroxylation of B-nor androstane (B1237026) analogues. conicet.gov.arnih.gov When B-nor-dehydroepiandrosterone (B-nor-DHEA) and its acetate (B1210297) were used as substrates, F. culmorum produced 15α-hydroxy-B-nor-DHEA as the sole metabolite with high yield (99% conversion). conicet.gov.arresearchgate.net This reaction showcases the remarkable regio- and stereoselectivity of the fungal enzymes, which specifically target the equatorial 15α-position. conicet.gov.ar
The transformation of B-nor-androstenedione (B-nor-AD) by the same fungal strain yielded a mixture of two hydroxylated derivatives: the primary product, 15α-hydroxy-B-nor-androstenedione, and a secondary product, 6α-hydroxy-B-norandrost-4-en-3,17-dione. nih.govresearchgate.net This indicates a slightly lower regioselectivity compared to the transformation of B-nor-DHEA, but still demonstrates a clear preference for specific hydroxylation sites. researchgate.net
Other fungal species have also been investigated for their ability to hydroxylate B-nor steroids. For example, biotransformation of B-nor-cortexolone by Beauveria bassiana produced its 15α-hydroxy derivative as one of three products and its 6α-hydroxy derivative as one of four products. conicet.gov.ar Similarly, the transformation of B-norandrostenedione by Rhizopus arrhizus also yielded the 6α-hydroxy derivative as a minor metabolite. conicet.gov.ar In contrast to these fungal transformations, research on the bacterium Penicillium decumbens revealed that its 5α-reductase enzyme, which reduces the Δ4 bond in many standard steroids, does not act on B-nor-androstanes. mdpi.com
Table 1: Microbial Transformations of B-Nor Steroids
| Microorganism | Substrate | Product(s) | Yield/Conversion | Citation |
|---|---|---|---|---|
| Fusarium culmorum AM 282 | B-nor-DHEA | 15α-hydroxy-B-nor-DHEA | 99% conversion | conicet.gov.ar |
| Fusarium culmorum AM 282 | B-nor-DHEA acetate | 15α-hydroxy-B-nor-DHEA | High | researchgate.net |
| Fusarium culmorum AM 282 | B-nor-androstenedione | 15α-hydroxy-B-nor-androstenedione, 6α-hydroxy-B-norandrost-4-en-3,17-dione | Mixture | researchgate.net |
| Beauveria bassiana | B-nor-cortexolone | 15α-hydroxy-B-nor-DHEA, 6α-hydroxy-B-norandrost-4-en-3,17-dione | ~15% and ~6% respectively | conicet.gov.ar |
| Rhizopus arrhizus ATCC 11145 | B-norandrostenedione | 6α-hydroxy-B-norandrost-4-en-3,17-dione | 0.8% | conicet.gov.ar |
The microbial transformations of B-nor steroids lead to the formation of novel metabolites that are often difficult to produce through conventional chemical synthesis. tandfonline.com The identification and characterization of these compounds are crucial for drug discovery, as they can serve as new lead compounds or as intermediates for further synthesis. researchgate.netcmu.ac.th
The primary metabolites identified from the biotransformation of B-nor androstanes by F. culmorum are 15α-hydroxy-B-nor-DHEA and 15α-hydroxy-B-nor-androstenedione. conicet.gov.arresearchgate.net Another key metabolite identified is 6α-hydroxy-B-norandrost-4-en-3,17-dione. conicet.gov.ar The structures of these metabolites were confirmed using spectroscopic methods such as NMR. conicet.gov.ar These novel hydroxylated B-nor steroids are of significant research interest due to their potential biological activities. nih.govresearchgate.net The introduction of a hydroxyl group can alter the polarity and pharmacological properties of the parent steroid, potentially leading to derivatives with improved efficacy or different therapeutic applications. nih.gov These new compounds can be screened for various biological activities, including antiproliferative effects. researchgate.netnih.gov
Enzymatic Synthesis of B-Norcholesterol Analogues
The enzymatic synthesis of steroid analogues often employs a chemoenzymatic strategy, which combines the efficiency of chemical synthesis for constructing the core molecular structure with the high selectivity of biocatalysis for specific modifications. nih.govresearchgate.net While the de novo enzymatic synthesis of the B-nor steroid skeleton is not commonly reported, enzymes are extensively used to create analogues from a parent this compound molecule.
A prominent method for creating steroid analogues is through lipase-catalyzed esterification. conicet.gov.arcirad.fr Lipases are versatile enzymes that can catalyze the formation of ester bonds between the hydroxyl groups of a steroid and various fatty acids, often with high regioselectivity. conicet.gov.arcsic.es This process is used to create lipophilic derivatives (esters) of steroids, which can alter their physicochemical properties.
For instance, lipases such as Candida antarctica lipase (B570770) B (CALB) and Candida rugosa lipase have been used to synthesize fatty acid esters of steroids like hydrocortisone (B1673445) and ergosterol. conicet.gov.arresearchgate.net These reactions are typically performed in organic solvents or under solvent-free conditions to shift the reaction equilibrium towards synthesis rather than hydrolysis. conicet.gov.aracs.org This enzymatic approach can be applied to this compound, using its 3β-hydroxyl group as a site for esterification to produce a library of this compound esters. These analogues can then be evaluated for their biological activities, such as antiproliferative properties. nih.govnih.gov
Research into Enzymes Involved in B-Nor Steroid Metabolism
Research into the enzymes responsible for steroid metabolism is critical for understanding biotransformation pathways and for developing new biocatalysts through enzyme engineering. nih.govnih.gov The two major classes of enzymes involved in steroid biosynthesis and metabolism are cytochrome P450 monooxygenases (CYPs) and hydroxysteroid dehydrogenases (HSDs). rsc.org
CYP enzymes are a primary focus of research as they are responsible for most oxidative reactions in steroid metabolism, including the highly specific hydroxylations observed in microbial transformations. nih.govrsc.org In the context of B-nor steroids, the hydroxylation activity of Fusarium culmorum is attributed to a cytochrome P-450 monooxygenase system. mdpi.comresearchgate.net Detailed analysis suggests that a single CYP enzyme in this fungus may be responsible for both the 15α- and 6α-hydroxylations of B-nor-AD. researchgate.net Research efforts aim to understand the molecular nature of these enzymes to develop highly selective biocatalysts for specific steroidal hydroxylations. researchgate.netbiorxiv.org
Hydroxysteroid dehydrogenases (HSDs) catalyze the reversible oxidation and reduction of hydroxyl and keto groups at various positions on the steroid nucleus. nih.govrsc.org While specific studies on HSDs acting on this compound are limited, the general function of these enzymes is a key area of steroid research. For example, 17β-HSDs are responsible for the interconversion of androstenedione (B190577) and testosterone. researchgate.net The absence of 17-ketone reduction in the transformation of B-nor-AD by F. culmorum suggests that the 17β-HSDs in this organism are not active on this particular B-nor substrate. mdpi.com
Additionally, research also identifies enzymes that are not active on modified steroids. A study on Penicillium decumbens demonstrated that its 5α-reductase, an enzyme that converts Δ4-3-ketosteroids into their 5α-dihydro derivatives, is inactive towards B-nor-androstanes, highlighting the substrate specificity of these enzymes. mdpi.com
Future Directions and Emerging Research Avenues for B Norcholesterol
Integration with Advanced "-Omics" Technologies (e.g., Metabolomics, Lipidomics)
The fields of metabolomics and lipidomics, which involve the comprehensive analysis of metabolites and lipids in biological systems, are set to revolutionize our understanding of B-norcholesterol. metabolomicscentre.canih.gov By applying these "-omics" technologies, researchers can obtain a global snapshot of the metabolic changes induced by this compound, offering insights into its mechanism of action and potential therapeutic applications. nih.govnih.gov
Lipidomics, a subfield of metabolomics, allows for the detailed analysis of the structure and function of lipids and their interactions. nih.gov This approach can be particularly insightful for studying this compound, a lipid molecule itself. Global lipidomics can identify and quantify thousands of lipid species, providing a comprehensive view of how this compound influences lipid metabolism and cellular membrane composition. metabolomicscentre.cafrontiersin.org For instance, studies have already utilized lipidomics to understand the remodeling of lipid metabolism in various disease states, revealing significant alterations in pathways like glycerophospholipid and arachidonic acid metabolism. frontiersin.org Such approaches could be applied to elucidate the specific effects of this compound on cellular lipid profiles.
The integration of metabolomics and lipidomics with transcriptomics (the study of the complete set of RNA transcripts) can provide a multi-layered understanding of this compound's biological effects. frontiersin.org This integrated approach has been successfully used to study metabolic changes in other contexts, revealing connections between gene expression and metabolic pathways. frontiersin.org Future research on this compound will likely adopt these integrated "-omics" strategies to build a comprehensive picture of its interactions within the cell.
Table 1: Potential Applications of "-Omics" Technologies in this compound Research
| "-Omics" Technology | Potential Application | Expected Insights |
| Metabolomics | Profiling of metabolic changes in cells or organisms exposed to this compound. | Identification of metabolic pathways affected by this compound, potential biomarkers of its activity. nih.gov |
| Lipidomics | Detailed analysis of alterations in the cellular lipidome upon this compound treatment. | Understanding the impact of this compound on membrane composition, lipid signaling, and overall lipid homeostasis. metabolomicscentre.canih.gov |
| Transcriptomics | Analysis of gene expression changes in response to this compound. | Revealing the genetic and signaling pathways modulated by this compound. |
| Integrated -Omics | Combining metabolomics, lipidomics, and transcriptomics data. | A holistic view of the molecular mechanisms of this compound action. frontiersin.org |
Development of Novel this compound-Based Chemical Biology Tools
The development of novel chemical biology tools derived from this compound is a promising avenue for future research. These tools can be instrumental in studying the complex roles of lipids in cellular processes with high spatial and temporal precision. chimia.ch
One key area is the creation of this compound-based probes and sensors. mdpi.comdostmann-electronic.dersc.org These can be designed to visualize the distribution and dynamics of this compound within living cells. For example, fluorescently labeled this compound analogues could be synthesized to track their localization and movement in real-time using advanced microscopy techniques. mdpi.com The design of such probes often involves attaching a reporter molecule, like a fluorophore, to the this compound scaffold. chimia.ch
Furthermore, this compound derivatives can be developed as tools to perturb and study specific cellular pathways. For instance, photo-activatable or "caged" versions of this compound could be synthesized, allowing researchers to release the active molecule at specific times and locations within a cell using light. chimia.ch This approach offers precise control over the molecule's activity, enabling detailed studies of its downstream effects.
Another exciting prospect is the use of this compound analogues in affinity-based proteomics to identify its protein binding partners. By immobilizing a this compound derivative on a solid support, researchers can capture and identify proteins that interact with it, shedding light on its molecular targets and mechanisms of action.
Table 2: Examples of Potential this compound-Based Chemical Biology Tools
| Tool Type | Description | Research Application |
| Fluorescent Probes | This compound linked to a fluorescent dye. | Real-time imaging of this compound localization and transport in living cells. mdpi.com |
| Photo-activatable Analogs | This compound modified with a light-sensitive "caging" group. | Spatiotemporally controlled release of this compound to study its immediate cellular effects. chimia.ch |
| Affinity Probes | This compound immobilized on a matrix. | Identification of this compound-binding proteins and cellular targets. |
| Radio-labeled Analogs | This compound incorporating a radioactive isotope, such as ¹³¹I. mdpi.com | Used in imaging techniques like SPECT/CT to visualize adrenal cortex function. snmjournals.orgtandfonline.comresearchgate.net |
Exploration of New Synthetic Methodologies
The advancement of synthetic organic chemistry will continue to play a crucial role in this compound research by providing access to a wider range of analogues with diverse functionalities. researchgate.netresearchgate.net The development of new synthetic routes can lead to more efficient and versatile methods for producing this compound and its derivatives. rsc.org
Recent research has focused on the synthesis of various this compound derivatives with modified side chains and functional groups at different positions of the steroid nucleus. researchgate.netbenthamdirect.comnih.gov For example, methods have been developed to synthesize this compound-6-amide compounds and B-norcholesteryl benzimidazole (B57391) derivatives. researchgate.netdntb.gov.ua These synthetic efforts often start from readily available materials like cholesterol and involve a series of chemical transformations. benthamdirect.comnih.gov
Future synthetic strategies may focus on:
Stereoselective Synthesis: Developing methods to control the stereochemistry at various chiral centers of the this compound molecule, which is crucial for biological activity.
Late-Stage Functionalization: Creating new reactions to introduce functional groups into the this compound scaffold at a late stage of the synthesis, allowing for the rapid generation of a diverse library of compounds.
Biotransformation: Utilizing enzymes or microorganisms to perform specific chemical modifications on the this compound core, offering a green and highly selective alternative to traditional chemical methods. mdpi.com For instance, filamentous fungi have been shown to mediate hydroxylation of B-nor steroids. mdpi.com
The synthesis of "smoothened" cholesterol analogues, such as 18,19-di-nor-cholesterol, which lacks the methyl groups on the β-face, highlights the power of synthesis to create molecules that can test fundamental biological hypotheses. researchgate.netacs.org Similar innovative synthetic targets based on the this compound scaffold will undoubtedly emerge.
Theoretical Predictions Guiding Experimental Design in this compound Research
Computational and theoretical approaches are becoming increasingly integral to modern chemical and biological research. In the context of this compound, theoretical predictions can provide valuable insights that guide and complement experimental studies. nih.gov
Molecular dynamics (MD) simulations, for example, can be used to model the behavior of this compound within a lipid bilayer. nih.govacs.org These simulations can predict how this compound affects membrane properties such as fluidity, thickness, and lipid packing. acs.org Computational studies have already been employed to investigate the interaction of cholesterol with nucleosomes, suggesting direct binding and a role in chromatin organization. nih.gov Similar in silico experiments with this compound could reveal its unique effects on membrane structure and its interactions with membrane proteins.
Quantum mechanical calculations can be used to predict the reactivity and electronic properties of this compound and its derivatives. This information can be valuable for designing new synthetic reactions and for understanding the molecular basis of its biological activity.
Furthermore, computational docking studies can predict the binding of this compound to specific protein targets. nih.gov These predictions can help to identify potential molecular targets of this compound and can guide the design of experiments to validate these interactions. The synergy between theoretical predictions and experimental validation will be a powerful driver of future discoveries in this compound research.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing B-Norcholesterol in laboratory settings, and how can purity be validated?
- Methodological Answer : Synthesis typically involves sterol modification via chemical reactions (e.g., demethylation or oxidation). Purity validation requires analytical techniques such as nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) for quantitative assessment. Replicate analyses (≥3 independent runs) and comparison with reference standards are critical for validation. Ensure protocols adhere to NIH preclinical reporting guidelines, including reagent specifications and environmental controls .
Q. Which analytical techniques are most effective for characterizing the structural properties of this compound?
- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies functional groups (e.g., hydroxyl or ketone groups), while mass spectrometry (MS) confirms molecular weight and fragmentation patterns. X-ray crystallography provides 3D structural resolution. Cross-validate results using multiple techniques to address instrument-specific biases. Detailed protocols should include calibration curves and error margins .
Q. How do researchers detect and quantify this compound in biological samples, and what are the validation steps?
- Methodological Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity. Sample preparation involves lipid extraction (e.g., Folch method) and derivatization. Validation requires spike-and-recovery experiments (85–115% recovery acceptable) and linearity testing (R² ≥0.98). Include internal standards (e.g., deuterated analogs) to correct for matrix effects .
Advanced Research Questions
Q. How can conflicting data from studies on this compound's biochemical pathways be systematically analyzed and resolved?
- Methodological Answer : Conduct a meta-analysis using PRISMA guidelines. Extract data from peer-reviewed studies (exclude reviews/letters) and assess heterogeneity via I² statistics. Apply the Newcastle-Ottawa Scale to evaluate study quality. For contradictory results (e.g., opposing effects on cholesterol metabolism), perform subgroup analyses by experimental model (in vitro vs. in vivo) or dosage ranges. Use funnel plots to detect publication bias .
Q. What experimental design considerations are critical when investigating this compound's interaction with cellular receptors?
- Methodological Answer : Use a case-control design with matched positive/negative controls (e.g., wild-type vs. receptor-knockout cells). Ensure blinding during data collection to reduce observer bias. Replicate experiments across ≥3 biological replicates. For dose-response studies, apply power analysis (α=0.05, β=0.2) to determine sample size. Validate findings with orthogonal assays (e.g., fluorescence resonance energy transfer (FRET) for binding affinity) .
Q. What statistical approaches are recommended for interpreting dose-response relationships in this compound studies?
- Methodological Answer : Fit data to nonlinear regression models (e.g., sigmoidal dose-response curves) using software like GraphPad Prism. Report EC₅₀/IC₅₀ values with 95% confidence intervals. For skewed distributions, apply log transformation. Use the Lasso method for variable selection in high-dimensional datasets to avoid overfitting. Consult a statistician to validate assumptions (e.g., normality, homoscedasticity) .
Methodological Notes
- Data Tables : Include raw datasets (e.g., chromatographic peak areas, receptor binding kinetics) in supplementary materials with metadata (instrument settings, sample IDs).
- Contradiction Resolution : Use triangulation by combining biochemical assays, computational modeling, and clinical correlations to resolve mechanistic ambiguities .
- Ethical Compliance : For preclinical studies, document animal welfare protocols (e.g., ARRIVE guidelines) and randomization methods to meet ethical review standards .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
